molecular formula C15H27NO4 B078425 Trachelanthamine CAS No. 14140-18-2

Trachelanthamine

Cat. No.: B078425
CAS No.: 14140-18-2
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-OSFYFWSMSA-N
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Chemical Reactions Analysis

Types of Reactions: Trachelanthamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Comparison with Similar Compounds

  • Trachelanthamidine
  • Supinidine
  • Retronecine
  • Heliotridine

Comparison: Trachelanthamine is unique among pyrrolizidine alkaloids due to its specific structure and biological activity. While similar compounds like trachelanthamidine and supinidine share structural motifs, this compound’s distinct arrangement of functional groups contributes to its unique genotoxic properties .

Biological Activity

Trachelanthamine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the Boraginaceae family. This compound has garnered attention due to its diverse biological activities, including potential toxicity and therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Chemical Structure and Biosynthesis

This compound is characterized by its unique pyrrolizidine structure, which plays a crucial role in its biological activity. The compound is biosynthesized through a series of enzymatic reactions involving precursors such as putrescine and spermidine, leading to the formation of necine bases like trachelanthamidine. This process has been extensively studied to understand the metabolic pathways involved in PA biosynthesis.

Table 1: Biosynthetic Pathway of this compound

PrecursorEnzyme InvolvedProduct
PutrescineHomospermidine synthaseHomospermidine
HomospermidineDiamine oxidaseTrachelanthamidine
TrachelanthamidineHydroxylationThis compound

2.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

  • Case Study : A study reported that this compound isolated from Heliotropium species demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms .

2.2 Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cell lines, revealing its potential as an anticancer agent. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

  • Research Findings : In vitro studies showed that treatment with this compound led to significant cell death in HepG2 liver cancer cells, with increased levels of reactive oxygen species (ROS) observed post-treatment .

2.3 Hepatotoxicity

Despite its potential therapeutic benefits, this compound is also associated with hepatotoxicity. Pyrrolizidine alkaloids are known to cause liver damage, and this compound is no exception.

  • Toxicological Assessment : A review highlighted cases where chronic exposure to PAs, including this compound, resulted in liver fibrosis and other hepatic disorders in both animal models and humans .

3. Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).

  • Absorption : Studies suggest that this compound has good intestinal absorption characteristics.
  • Metabolism : The compound undergoes extensive hepatic metabolism, which is crucial for its bioactivation into more toxic forms .
  • Excretion : Metabolites are primarily excreted via urine, necessitating further investigation into their long-term effects on human health.

4. Conclusion

This compound represents a complex interplay between beneficial pharmacological effects and potential toxicity. While it shows promise as an antimicrobial and anticancer agent, its hepatotoxic properties cannot be overlooked. Future research should focus on elucidating the mechanisms underlying its biological activities and exploring ways to mitigate its toxic effects while harnessing its therapeutic potential.

Properties

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-OSFYFWSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14140-18-2
Record name Trachelanthamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14140-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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